4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide
Overview
Description
The compound “4-(2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide” is a complex organic molecule that contains several functional groups, including a morpholino group, a thiazolo[4,5-d]pyridazine ring, and a benzamide group . These functional groups suggest that this compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The planarity or non-planarity of the molecule would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the morpholino group, the thiazolo[4,5-d]pyridazine ring, and the benzamide group. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. For example, the presence of the morpholino group could influence the compound’s solubility in water .Mechanism of Action
Target of Action
Similar compounds with a thiazolo[4,5-d]pyrimidine core have been reported to exhibit a variety of biological activities
Biochemical Pathways
Compounds with similar structures have been reported to exhibit antifungal activity . This suggests that the compound may interact with biochemical pathways related to fungal growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the reported antifungal activity of similar compounds , it is possible that this compound may inhibit the growth and proliferation of certain fungi.
Properties
IUPAC Name |
4-[[2-(2-morpholin-4-yl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4S/c25-22(32)16-6-8-17(9-7-16)26-18(31)14-30-23(33)20-21(19(28-30)15-4-2-1-3-5-15)35-24(27-20)29-10-12-34-13-11-29/h1-9H,10-14H2,(H2,25,32)(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBSIVPKDIQVNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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